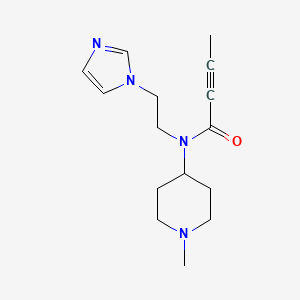
1-(4-Butoxyphenyl)-3-(2-oxoindolin-5-yl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Butoxyphenyl)-3-(2-oxoindolin-5-yl)urea is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as BI-2536 and is a potent inhibitor of Polo-like kinase 1 (Plk1), a protein that is involved in cell division.
Aplicaciones Científicas De Investigación
Antioxidant Properties
- Asymmetric Bis-Isatin Derivatives Containing Urea/Thiourea Moiety : A study by Yakan et al. (2021) focused on novel asymmetric bis-isatin derivatives containing urea/thiourea moiety. These compounds, including variations similar to 1-(4-Butoxyphenyl)-3-(2-oxoindolin-5-yl)urea, demonstrated significant antioxidant properties. The research highlighted the relationship between structure and antioxidant activity, with computational analyses complementing experimental data (Yakan et al., 2021).
Chemical Synthesis and Mechanisms
Boc-Protected 1-(3-Oxocycloalkyl)ureas : A study by Sun et al. (2014) explored the one-step Curtius rearrangement for synthesizing Boc-protected 1-(3-oxocycloalkyl)ureas. This process is relevant for creating intermediates for various compounds, potentially including structures akin to this compound (Sun et al., 2014).
Urea Reactions with Acyloins and Diacetyl : Research by Butler and Hussain (1981) delved into the reactions of urea and its derivatives with acyloins and diacetyl. These reactions produce various compounds, including 4-imidazolin-2-ones, which can be structurally related to this compound (Butler & Hussain, 1981).
Corrosion Inhibition
- 1,3,5-Triazinyl Urea Derivatives as Corrosion Inhibitors : A study by Mistry et al. (2011) evaluated the use of 1,3,5-triazinyl urea derivatives as corrosion inhibitors for mild steel. These compounds, which share structural similarities with this compound, showed effective inhibition properties (Mistry et al., 2011).
Agriculture
- Nitrogen Fertilizer Applications : Research by Norman et al. (2009) examined the use of urea and urea derivatives, like this compound, as nitrogen sources in agriculture, particularly for rice cultivation (Norman et al., 2009).
Pharmaceutical Research
- Anticonvulsant Properties : Siddiqui et al. (2011) explored the anticonvulsant properties of urea derivatives, which could include compounds similar to this compound. Their research offers insights into the potential pharmaceutical applications of such compounds (Siddiqui et al., 2011).
Propiedades
IUPAC Name |
1-(4-butoxyphenyl)-3-(2-oxo-1,3-dihydroindol-5-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3/c1-2-3-10-25-16-7-4-14(5-8-16)20-19(24)21-15-6-9-17-13(11-15)12-18(23)22-17/h4-9,11H,2-3,10,12H2,1H3,(H,22,23)(H2,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLWQNYQSPOCNDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)NC(=O)NC2=CC3=C(C=C2)NC(=O)C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

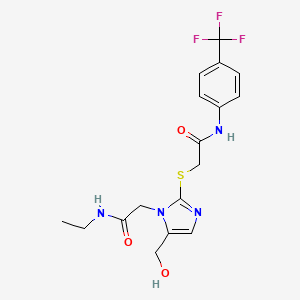
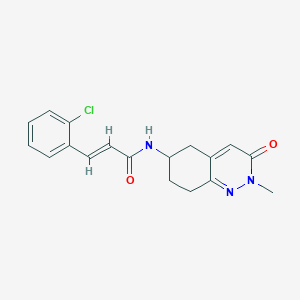
![N-Methyl-N-[2-oxo-2-[2-(2-phenylethyl)pyrrolidin-1-yl]ethyl]prop-2-enamide](/img/structure/B2870048.png)

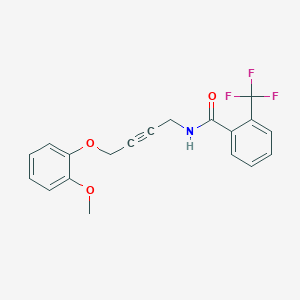
![4-Chloro-7,9-dimethyl-2-[(4-methylbenzyl)sulfanyl]pyrido[3',2':4,5]thieno[3,2-d]pyrimidine](/img/structure/B2870051.png)
![N-(2-(5-(4-bromobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(4-chlorophenoxy)-2-methylpropanamide](/img/structure/B2870052.png)
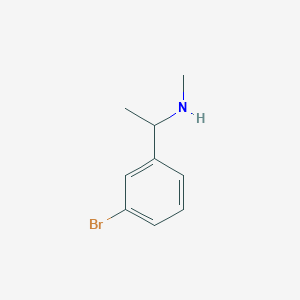
![N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(naphthalen-1-yl)acetamide](/img/structure/B2870055.png)
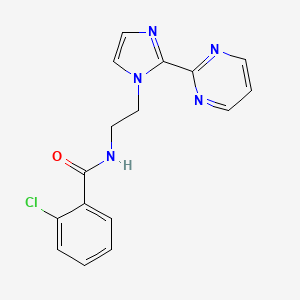
![4-Chloro-1-ethyl-3-methyl-1H-pyrazolo[3,4-B]pyridine-5-carboxylic acid](/img/structure/B2870058.png)
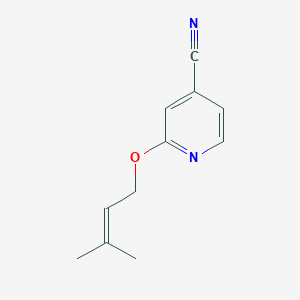
![N-(4-fluorophenyl)-4,7,7-trimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B2870060.png)
